(E)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)butanamide
Description
The compound "(E)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)butanamide" belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Its structure incorporates a 4-ethylbenzylidene moiety at the 5-position of the thiazolidinone ring and a butanamide linker connected to a 4-phenylthiazol-2-yl group. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The (E)-configuration of the benzylidene double bond is critical for maintaining structural integrity and biological efficacy.
Properties
IUPAC Name |
4-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S3/c1-2-17-10-12-18(13-11-17)15-21-23(30)28(25(31)33-21)14-6-9-22(29)27-24-26-20(16-32-24)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,2,6,9,14H2,1H3,(H,26,27,29)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNPVSHPXNNCSI-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)butanamide is a synthetic compound that belongs to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
This compound features a complex structure comprising:
- Thiazolidinone moiety : Known for its role in various biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Butanamide backbone : Contributes to the compound's stability and solubility.
Antimicrobial Activity
Preliminary studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of both thiazolidinone and thiazole groups in this compound suggests potential effectiveness against various pathogens. For instance, related compounds have shown activity against bacteria and fungi, which may be extrapolated to this compound as well .
Anticancer Properties
Research highlights the anticancer potential of thiazolidinones, particularly their ability to inhibit tumor cell growth. The compound’s mechanism may involve the inhibition of the c-Myc-Max protein complex, crucial in regulating cell cycle progression and apoptosis. Studies have demonstrated that similar compounds can induce cell cycle arrest in cancer cells, suggesting that (E)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)butanamide may have comparable effects .
Other Biological Activities
Thiazolidinone derivatives have also been explored for:
- Antiviral Activity : Some derivatives have shown promise against viruses such as HIV and BVDV.
- Antidiabetic Effects : Certain compounds within this class act as PPARγ agonists, enhancing insulin sensitivity and glucose metabolism .
The biological activity of (E)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)butanamide can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors linked to cancer progression and inflammation.
- Cell Cycle Regulation : By affecting proteins like c-Myc, it can disrupt normal cell cycle processes.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals a consistent trend in biological activity across the thiazolidinone class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Ethylbenzylidene)-thiazolidine-2,4-dione | Thiazolidinone core | Antimicrobial |
| N-(4-Methylphenyl)thiazole | Thiazole ring | Anticancer |
| 2-Thioxo-thiazolidinone derivatives | Thiazolidinone with varied substituents | Antioxidant |
This table illustrates the diversity within this chemical class while emphasizing the unique characteristics of (E)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)butanamide.
Case Studies and Research Findings
Various studies have documented the biological activities of thiazolidinones:
- Anticancer Activity : A study by Kobylinska et al. demonstrated that certain thiazolidinone derivatives induced S phase arrest in cancer cells, highlighting their potential as anticancer agents .
- Antiviral Efficacy : Research has shown that modifications in the thiazolidinone structure can enhance antiviral activity against specific viruses, indicating a pathway for developing new antiviral therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazolidinone derivatives, focusing on substituent effects, synthesis, spectral properties, and biological activities.
Structural Analogues from
Compounds 6f–6l in share the 4-oxo-2-thioxothiazolidin-3-yl core but differ in benzylidene substituents and amide linkages. Key comparisons include:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6j ) increase melting points, likely due to enhanced polarity and intermolecular interactions. The target’s 4-ethyl group may balance lipophilicity and steric effects, optimizing membrane permeability.
- Spectral Data: All analogs exhibit C=O (1660–1680 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches in IR, consistent with the thiazolidinone core. The target compound is expected to show similar bands.
Morpholine and Furan Derivatives (–9)
- Morpholine Derivative () : Replaces the 4-phenylthiazole with a morpholinyl group. The morpholine’s oxygen atom enhances solubility compared to the hydrophobic phenylthiazole in the target compound. IR shows C=S at 1247–1255 cm⁻¹, aligning with the thione tautomer.
- Furan Derivatives (–9): Incorporate a furan-2-ylmethylidene group. These compounds exhibit lower molecular weights (~386 g/mol) compared to the target’s estimated weight (~450 g/mol*).
Complex Substituents ()
The compound in features a methyl-phenylpropenylidene group and a 4-methylthiazole amide. Its extended conjugation and bulky substituents may reduce solubility but improve target specificity. The (Z,E)-stereochemistry of the propenylidene group introduces structural rigidity, contrasting with the target’s simpler ethylbenzylidene.
Antimicrobial Activity ()
While the target compound’s activity is unspecified, structurally related compounds 15–16 in (bearing nitroguanidino-pentanamide groups) show moderate antimicrobial activity (MIC: 5–11 µg/mL). This suggests that the thiazole-thiazolidinone scaffold, when combined with appropriate substituents, can confer bioactivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing (E)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)butanamide?
- Methodological Answer : The synthesis typically involves a multi-step process. For example, the thiazolidinone core can be formed via a Knoevenagel condensation between 4-ethylbenzaldehyde and 2-thioxothiazolidin-4-one under acidic conditions (e.g., acetic acid with anhydrous sodium acetate) . Subsequent coupling with 4-phenylthiazol-2-amine via amide bond formation (e.g., using EDC/HOBt or DCC) completes the structure. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to maximize yield and purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C=S). Purity is assessed via HPLC or thin-layer chromatography (TLC). For crystalline derivatives, X-ray diffraction using software like SHELXL (for refinement) can resolve stereochemistry .
Q. How can researchers initially screen this compound for biological activity?
- Methodological Answer : Perform in vitro assays against disease-relevant cell lines (e.g., cancer, microbial). Dose-response curves (IC₅₀ values) and selectivity indices are calculated. For example, compounds with thiazole and thiazolidinone moieties are often screened for antiproliferative activity using MTT assays on panels like NCI-60 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use design of experiments (DoE) to systematically vary parameters (solvent polarity, temperature, catalyst loading). For instance, refluxing in acetic acid vs. DMF may alter condensation efficiency. Statistical tools (e.g., ANOVA) identify significant factors. Recrystallization or column chromatography optimizes purity .
Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer : Re-evaluate computational models (e.g., molecular docking) by refining force fields or including solvent effects. Validate with experimental techniques like surface plasmon resonance (SPR) for binding affinity or enzymatic inhibition assays. Cross-check with structural analogs to identify pharmacophore requirements .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer : Use target-engagement studies (e.g., thermal shift assays for protein binding). RNA sequencing or proteomics can identify differentially expressed pathways. For enzyme targets, kinetic assays (Michaelis-Menten analysis) determine inhibition type (competitive/non-competitive). In vivo models (e.g., xenografts) validate therapeutic potential .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with putative targets (e.g., cyclooxygenase-2 or kinases). Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. Free-energy calculations (MM-PBSA/GBSA) quantify binding affinities. Validate predictions with mutagenesis studies .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results across different cell lines?
- Methodological Answer : Investigate cell-specific factors like membrane permeability (via P-gp efflux assays) or metabolic activation (e.g., cytochrome P450 profiling). Compare intracellular drug concentrations using LC-MS. Test prodrug derivatives to bypass resistance mechanisms .
Key Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
